1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine
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Overview
Description
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety linked to a cyclopropanamine group through an oxymethyl bridge, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
The synthesis of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine typically involves several steps:
Starting Materials: The synthesis begins with 5-bromopyridine, which undergoes a series of reactions to introduce the oxymethyl and cyclopropanamine groups.
Reaction Conditions: Common synthetic routes include nucleophilic substitution reactions, where the bromine atom on the pyridine ring is replaced by an oxymethyl group
Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.
Medicine: Potential medicinal applications include the development of new drugs targeting specific pathways or receptors.
Mechanism of Action
The mechanism of action of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can bind to specific sites on these targets, modulating their activity. The cyclopropanamine group may enhance the compound’s binding affinity and specificity, leading to more potent effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine can be compared with other similar compounds:
Properties
CAS No. |
959957-78-9 |
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Molecular Formula |
C10H13BrN2O |
Molecular Weight |
257.13 g/mol |
IUPAC Name |
1-[(5-bromopyridin-3-yl)oxymethyl]-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H13BrN2O/c1-12-10(2-3-10)7-14-9-4-8(11)5-13-6-9/h4-6,12H,2-3,7H2,1H3 |
InChI Key |
BQFVUGBLBHLOMF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)COC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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